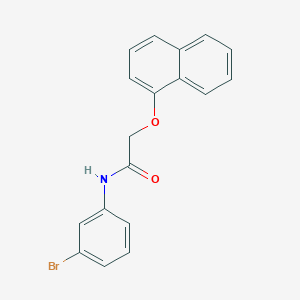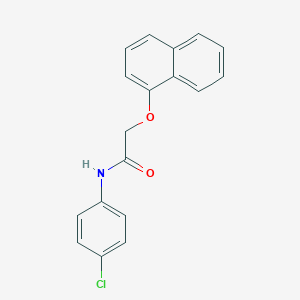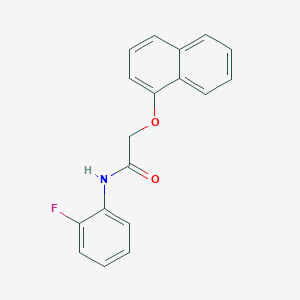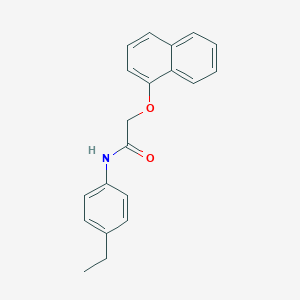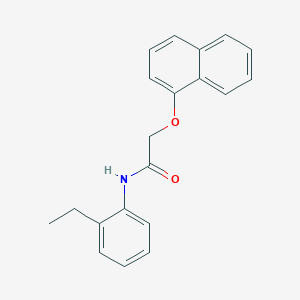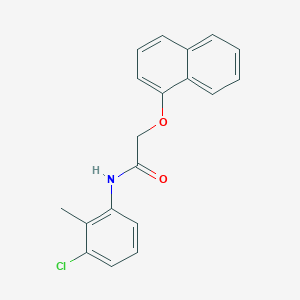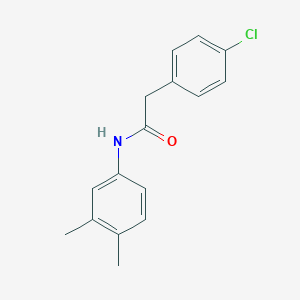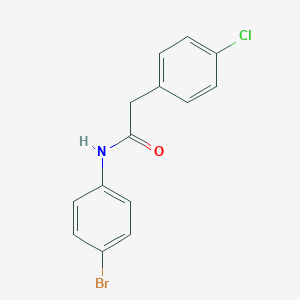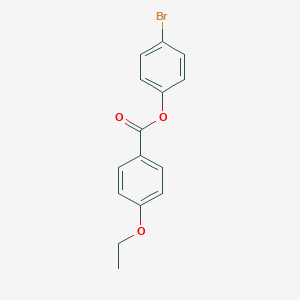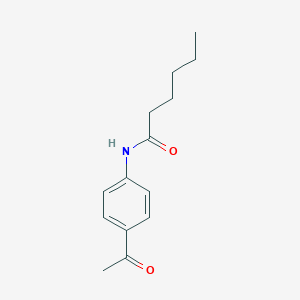
N-(4-acetylphenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)hexanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that has been widely used for cognitive enhancement and neuroprotection. It was first developed in Russia in the 1990s and has since gained popularity in other countries for its purported benefits in improving memory, focus, and mood.
Wirkmechanismus
Noopept works by modulating the activity of glutamate receptors in the brain, which are responsible for learning and memory processes. It also stimulates the production of nerve growth factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to improve cognitive function in healthy individuals as well as in those with cognitive impairment. It can enhance memory consolidation, attention, and learning ability. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Noopept has several advantages for lab experiments, including its high potency and low toxicity. However, its short half-life and rapid metabolism can make it challenging to administer and study. Additionally, the lack of standardized dosing and administration protocols can make it difficult to compare results across studies.
Zukünftige Richtungen
There are several future directions for research on Noopept, including investigating its potential therapeutic applications in other neurological disorders such as multiple sclerosis and traumatic brain injury. Further studies are also needed to establish optimal dosing and administration protocols for Noopept and to better understand its long-term effects on cognitive function and brain health.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)hexanamide involves the reaction of N-(4-acetylphenyl)hexanamideyl-L-prolylglycine ethyl ester with hexanoyl chloride in the presence of a base catalyst such as triethylamine. This process yields Noopept as a white crystalline powder with a molecular weight of 318.4 g/mol.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Studies have shown that Noopept can enhance cognitive function by increasing the levels of neurotransmitters such as acetylcholine and glutamate in the brain.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)hexanamide |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-6-14(17)15-13-9-7-12(8-10-13)11(2)16/h7-10H,3-6H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
ZTTZMEJRHAFANA-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Kanonische SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
